Lusitanine - 5121-36-8

Lusitanine

Catalog Number: EVT-274792
CAS Number: 5121-36-8
Molecular Formula: C12H20N2O
Molecular Weight: 208.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lusitanin is a bioactive chemical.
Overview

Lusitanine is a quinolizidine alkaloid primarily derived from various species of the Lupinus genus, particularly the narrow-leafed lupin (Lupinus angustifolius). This compound has garnered attention due to its unique structural characteristics and potential biological activities. Quinolizidine alkaloids, including lusitanine, are known for their complex nitrogen-containing structures and are classified as secondary metabolites that play significant roles in plant defense mechanisms.

Source and Classification

Lusitanine is classified within the broader category of quinolizidine alkaloids, which are characterized by their bicyclic structure containing a quinolizidine ring. These compounds are predominantly found in legumes, especially within the Lupinus species. The biosynthesis of lusitanine involves several enzymatic steps that convert amino acids, particularly lysine, into complex alkaloids through various metabolic pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of lusitanine can be approached through both natural extraction and synthetic methodologies. In nature, it is biosynthesized from lysine via a series of enzymatic reactions that involve the formation of intermediates such as 2-piperidinone. The key steps in the biosynthetic pathway include:

  1. Decarboxylation of lysine to form cadaverine.
  2. Cyclization and further modifications leading to the formation of the quinolizidine skeleton.

In synthetic chemistry, several methods have been developed to produce lusitanine and its derivatives. These include:

  • Pictet-Spengler reactions, which involve the condensation of an amine with an aldehyde or ketone to form tetrahydroquinolines.
  • Grignard reactions that allow for the introduction of various functional groups onto the quinolizidine framework .

Technical Details

Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are commonly employed to monitor the synthesis and quantify yields during both natural extraction and synthetic processes. For example, high-performance liquid chromatography (HPLC) methods can separate and identify lusitanine amidst other alkaloids present in plant extracts .

Molecular Structure Analysis

Structure and Data

Lusitanine has a complex molecular structure characterized by a bicyclic framework typical of quinolizidine alkaloids. Its chemical formula is C₁₄H₁₈N₂O, featuring two nitrogen atoms within its structure. The specific stereochemistry and arrangement of substituents on the quinolizidine ring contribute to its biological activity.

Molecular Structure:

  • Molecular Formula: C₁₄H₁₈N₂O
  • Molecular Weight: 234.3 g/mol
  • Structural Features: Bicyclic ring system with nitrogen atoms incorporated into the ring .
Chemical Reactions Analysis

Reactions and Technical Details

Lusitanine can undergo various chemical transformations typical of alkaloids, including:

  • Oxidation-reduction reactions, where functional groups may be modified to enhance biological activity.
  • Nucleophilic substitutions, allowing for derivatization that can lead to new compounds with altered properties.

The reactivity of lusitanine can be attributed to its nitrogen atoms, which can participate in protonation-deprotonation equilibria and nucleophilic attacks .

Mechanism of Action

Process and Data

The mechanism of action for lusitanine involves its interaction with biological targets within organisms. Research indicates that quinolizidine alkaloids may exhibit a range of pharmacological activities, including:

  • Antimicrobial properties, where they disrupt cellular processes in bacteria or fungi.
  • Neuroprotective effects, potentially influencing neurotransmitter systems due to their structural similarity to certain neurotransmitters.

Lusitanine's action is thought to occur through modulation of receptor activity or inhibition of specific enzymes involved in metabolic pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol but less soluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of nitrogen-containing heterocycles; may participate in electrophilic aromatic substitution reactions .
Applications

Scientific Uses

Lusitanine has potential applications in various fields:

  • Pharmacology: Investigated for its potential therapeutic effects against certain diseases due to its biological activities.
  • Agriculture: Explored for use as a natural pesticide or herbicide owing to its toxic properties against pests.
  • Biochemistry: Utilized in studies related to alkaloid biosynthesis pathways, contributing to our understanding of plant metabolism .
Biosynthesis and Metabolic Pathways of Lusitanine

Lysine-Derived Biosynthetic Precursors and Enzymatic Mechanisms

Lusitanine, a quinolizidine alkaloid characteristic of specific Leguminosae species, originates from the amino acid L-lysine through a conserved biosynthetic pathway. This process initiates in the chloroplast where lysine undergoes decarboxylation by lysine decarboxylase (LDC; EC 4.1.1.18), producing the diamine cadaverine (1,5-pentanediamine). The enzymatic mechanism involves pyridoxal 5'-phosphate (PLP) as a cofactor, facilitating the removal of the α-carboxyl group from lysine [3] [10]. Notably, certain legumes express bifunctional ornithine/lysine decarboxylases (O/LDCs), which exhibit substrate plasticity and can utilize either lysine or ornithine to generate cadaverine or putrescine, respectively. This enzymatic duality is compartmentalized, with O/LDCs localized in chloroplasts and monofunctional ODCs in the cytosol, enabling metabolic channeling toward alkaloid production [3].

The lysine precursor pool is primarily supplied by the diaminopimelate (DAP) pathway in plants, distinct from the α-aminoadipate (AAA) pathway found in fungi. The DAP pathway commences with aspartate and involves key enzymes like dihydrodipicolinate synthase (DHDPS; EC 4.3.3.7) and diaminopimelate decarboxylase (DAPDC; EC 4.1.1.20), the latter catalyzing the final step to form L-lysine. Feedback inhibition by lysine on DHDPS represents a critical regulatory node, ensuring pathway control [6] [10]. Subcellular trafficking of intermediates between chloroplasts (site of lysine biosynthesis) and mitochondria may further optimize flux toward alkaloid synthesis [9].

Table 1: Key Enzymes in Lysine-to-Cadaverine Conversion for Lusitanine Biosynthesis

EnzymeEC NumberCofactorFunctionSubcellular Localization
Lysine Decarboxylase (LDC)4.1.1.18PLPDecarboxylates L-lysine to form cadaverineChloroplast
Ornithine/Lysine Decarboxylase (O/LDC)4.1.1.-PLPBifunctional enzyme decarboxylating lysine or ornithine to cadaverine/putrescineChloroplast
Dihydrodipicolinate Synthase (DHDPS)4.3.3.7NoneCatalyzes first committed step of lysine biosynthesis via DAP pathwayPlastid
Diaminopimelate Decarboxylase (DAPDC)4.1.1.20PLPConverts meso-diaminopimelate to L-lysine in DAP pathwayPlastid

Role of Cadaverine in Quinolizidine Skeleton Formation

Cadaverine serves as the direct backbone for constructing the tetracyclic quinolizidine core of Lusitanine. Its transformation involves a sequence of oxidation, cyclization, and modification steps:

  • Oxidative Deamination: Cadaverine undergoes oxidative deamination catalyzed by a copper-dependent amine oxidase (CuAO; EC 1.4.3.21), yielding 5-aminopentanal. This reaction consumes oxygen and water, producing hydrogen peroxide (H₂O₂) and ammonia (NH₃) as byproducts. The H₂O₂ may act as a signaling molecule influencing secondary metabolite defenses [3].
  • Spontaneous Cyclization: 5-Aminopentanal exists in equilibrium with its cyclic Schiff base, Δ¹-piperideine, which spontaneously dimerizes or oligomerizes. This non-enzymatic step forms the foundational bicyclic structures [3].
  • Enzyme-Mediated Cyclization and Elaboration: Specific quinolizidine synthases (likely cytochrome P450s or NADPH-dependent reductases) catalyze stereoselective ring closures and modifications, generating the tetracyclic lupinine- or sparteine-type skeletons characteristic of Lusitanine. While the precise enzymes remain uncharacterized, transcriptomic analyses of Lupinus species implicate oxidoreductases in this process [3].

This pathway exhibits parallels to nicotine biosynthesis in Nicotiana, where a polyamine undergoes analogous oxidative cyclization. The compartmentalization of later steps between chloroplasts (initial oxidation) and cytoplasm (cyclization) optimizes intermediate flux and minimizes cellular toxicity [3] [9].

Table 2: Enzymatic Steps in Quinolizidine Skeleton Formation from Cadaverine

StepEnzyme/ProcessSubstrateProductByproducts/Notes
Oxidative DeaminationCopper-dependent amine oxidaseCadaverine5-AminopentanalH₂O₂, NH₃; H₂O₂ may act as defense signal
Spontaneous CyclizationNon-enzymatic5-AminopentanalΔ¹-PiperideineEquilibrium with open-chain form
Dimerization/OligomerizationNon-enzymaticΔ¹-PiperideineBicyclic iminium speciesForms core quinolizidine scaffolds
Ring Closure/ModificationQuinolizidine synthase (P450?)Iminium intermediatesTetracyclic quinolizidine (e.g., sparteine)Stereospecific; may involve NADPH-dependent reduction

Evolutionary Conservation of Alkaloid Pathways in Leguminosae

The biosynthetic route to Lusitanine exemplifies the deep evolutionary conservation of lysine-derived alkaloid pathways within the Leguminosae family. Phylogenetic analyses reveal that genes encoding LDC and downstream modification enzymes share significant homology across alkaloid-producing genera like Lupinus, Cytisus, and Sophora. This conservation suggests a monophyletic origin of the pathway, likely arising from a single evolutionary event involving gene duplication and neofunctionalization of primary metabolic enzymes [3] [9]. For instance, ancestral ornithine decarboxylase (ODC) genes may have duplicated, with one copy evolving substrate specificity toward lysine, giving rise to modern LDC or bifunctional O/LDC enzymes in legumes [9].

Further evidence of conservation stems from the shared use of the saccharopine pathway for lysine catabolism across plants, fungi, and mammals. While mammals utilize this pathway solely for degradation, legumes repurpose intermediates like α-aminoadipic semialdehyde toward alkaloid synthesis. The recruitment of enzymes like saccharopine reductase (EC 1.5.1.10) for alkaloid biosynthesis underscores the exaptation of primary metabolic machinery for specialized metabolism [10]. Ecological pressures, particularly coevolution with herbivores, likely drove the selective retention and diversification of these pathways. Quinolizidine alkaloids like Lusitanine serve as potent defenses against insects and pathogens, with their biosynthetic gene clusters potentially maintained through natural selection in specific clades like the Genistoids [3] [4].

Table 3: Evidence for Evolutionary Conservation of Lusitanine Pathway in Leguminosae

Evolutionary MechanismEvidence in LeguminosaeFunctional Implication
Gene DuplicationParalogous genes encoding LDC/O/LDC with high sequence similarity to ancestral ODC genesProvided genetic material for evolution of lysine-specific decarboxylation for alkaloids
Substrate PlasticityBifunctional O/LDCs accepting ornithine or lysine in diverse legumes (e.g., Lathyrus)Metabolic flexibility enabling pathway initiation with different amino acid precursors
Enzyme ExaptationHomologs of saccharopine pathway enzymes (e.g., AASS) functioning in alkaloid biosynthesisRecruitment of catabolic enzymes for anabolic alkaloid production
Phylogenetic DistributionRestricted occurrence of quinolizidine alkaloids to Genistoid clade (Lupinus, Cytisus)Pathway conservation correlates with lineage-specific ecological defense needs

The biosynthetic pathway of Lusitanine thus represents a paradigm of metabolic innovation through evolution. The conserved lysine-to-cadaverine core, coupled with lineage-specific modifications in cyclization and decoration enzymes, illustrates how primary metabolism scaffolds the diversification of plant chemical defenses. Future phylogenomic studies promise to unravel the precise regulatory adaptations fixing this pathway in specific legume lineages [3] [9].

Properties

CAS Number

5121-36-8

Product Name

Lusitanine

IUPAC Name

N-[(E)-[(9aR)-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ylidene]methyl]acetamide

Molecular Formula

C12H20N2O

Molecular Weight

208.3 g/mol

InChI

InChI=1S/C12H20N2O/c1-10(15)13-9-11-5-4-8-14-7-3-2-6-12(11)14/h9,12H,2-8H2,1H3,(H,13,15)/b11-9+/t12-/m1/s1

InChI Key

XKKRQPPGOROKBD-LMMOQWNQSA-N

SMILES

CC(=O)NC=C1CCCN2C1CCCC2

Solubility

Soluble in DMSO

Synonyms

Lusitanin

Canonical SMILES

CC(=O)NC=C1CCCN2C1CCCC2

Isomeric SMILES

CC(=O)N/C=C/1\CCCN2[C@@H]1CCCC2

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